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Compound of Interest

Compound Name: Isopropalin

Cat. No.: B128930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Isopropalin is a discontinued dinitroaniline herbicide. The toxicological data

presented here are based on information available from regulatory agencies and scientific

databases. Much of the primary data originates from unpublished proprietary studies submitted

for pesticide registration, and therefore, detailed experimental protocols are often not publicly

available. The methodologies described are based on standard toxicological guidelines likely

followed at the time of testing.

Executive Summary
Isopropalin, a selective pre-emergence dinitroaniline herbicide, exhibits a low acute toxicity

profile in mammals. The primary target organ for repeated exposure appears to be the

hematopoietic system, with effects on red blood cell parameters. There is no evidence of

significant genotoxic, carcinogenic, or reproductive and developmental toxicity at doses that do

not induce maternal toxicity. Due to its discontinuation, recent and in-depth mechanistic studies

are lacking.
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Property Value

IUPAC Name 4-isopropyl-2,6-dinitro-N,N-dipropylaniline

CAS Number 33820-53-0

Molecular Formula C₁₅H₂₃N₃O₄

Molecular Weight 309.36 g/mol

Appearance Orange liquid

Water Solubility 0.11 ppm

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Detailed ADME studies on Isopropalin in mammals are not readily available in the public

domain. However, based on the lipophilic nature of dinitroaniline herbicides, the following

general characteristics can be inferred:

Absorption: Isopropalin is likely absorbed through the gastrointestinal tract upon ingestion

and to a lesser extent through the skin upon dermal contact.

Distribution: Due to its high lipophilicity, it is expected to distribute into fatty tissues.

Metabolism: The metabolic pathways of Isopropalin have not been fully elucidated in

publicly available literature.

Excretion: Excretion is presumed to occur via both urine and feces after metabolic

conversion to more water-soluble compounds.

Toxicological Profile
Acute Toxicity
Isopropalin exhibits low acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of Isopropalin
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Study Species Route Endpoint Value
Toxicity
Category

Acute Oral

Toxicity
Rat Oral LD₅₀ >5000 mg/kg

IV (Practically

Non-toxic)

Acute Dermal

Toxicity
Rabbit Dermal LD₅₀ >2000 mg/kg

III (Slightly

Toxic)

Subchronic Toxicity
The primary target organ for subchronic oral exposure to Isopropalin is the hematopoietic

system.

Table 2: Subchronic Oral Toxicity of Isopropalin

Study Duration Species NOAEL LOAEL Critical Effects

90-day Rat 15 mg/kg/day Not Reported

Reduced

hemoglobin and

hematocrit.

Chronic Toxicity and Carcinogenicity
Long-term studies on the chronic toxicity and carcinogenicity of Isopropalin are not detailed in

the available public literature. However, the chronic reference dose (RfD) established by the

EPA suggests that long-term exposure to low levels is not expected to cause adverse effects.

Table 3: Chronic Reference Dose (RfD)

Agency RfD Critical Effect

US EPA 0.015 mg/kg/day Hematological effects

Genotoxicity
Available data suggests that Isopropalin is not genotoxic.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b128930?utm_src=pdf-body
https://www.benchchem.com/product/b128930?utm_src=pdf-body
https://www.benchchem.com/product/b128930?utm_src=pdf-body
https://www.benchchem.com/product/b128930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Genotoxicity of Isopropalin

Assay Test System Result

Ames Test Salmonella typhimurium Negative

In vitro Mammalian Cell Gene

Mutation
Not specified Negative

In vivo Mammalian

Micronucleus Test
Not specified Negative

Reproductive and Developmental Toxicity
Isopropalin is not considered a reproductive or developmental toxicant at doses that do not

cause maternal toxicity.

Table 5: Reproductive and Developmental Toxicity of Isopropalin

Study Type Species
NOAEL
(Developmenta
l)

NOAEL
(Maternal)

Effects

Developmental Rabbit Not specified Not specified
No teratogenic

effects observed.

Two-Generation

Reproductive
Rat Not specified Not specified

No adverse

effects on

reproduction.

Neurotoxicity
Specific neurotoxicity studies on Isopropalin are not available in the reviewed literature.

Mechanism of Action
The primary mechanism of action for dinitroaniline herbicides, including Isopropalin, in their

target plant species is the disruption of microtubule assembly. This action inhibits cell division

and growth. While this is the established herbicidal mechanism, the specific signaling pathways
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leading to toxicity in mammals, particularly the observed hematological effects, have not been

elucidated. It is hypothesized that at high concentrations, Isopropalin or its metabolites may

interfere with cellular processes in mammalian cells, but the direct relevance of microtubule

disruption to the observed mammalian toxicity is not confirmed.

Experimental Protocols
Detailed experimental protocols for the toxicological studies on Isopropalin are largely

unavailable as they are part of confidential industry reports. The following are generalized

protocols based on standard OECD guidelines that were likely followed.

Acute Oral Toxicity (Likely based on OECD TG 401)
Test Species: Albino rats.

Administration: A single oral gavage dose of Isopropalin.

Dose Levels: A limit test at 5000 mg/kg body weight was likely performed.

Observation Period: 14 days.

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy at

the end of the observation period.

90-Day Oral Toxicity in Rodents (Likely based on OECD
TG 408)

Test Species: Rats.

Administration: Isopropalin administered in the diet for 90 days.

Dose Levels: At least three dose levels and a control group.

Observations: Daily clinical observations, weekly body weight and food consumption.

Clinical Pathology: Hematology and clinical chemistry parameters measured at termination.

Pathology: Gross necropsy and histopathological examination of major organs and tissues.
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Bacterial Reverse Mutation Test (Ames Test - Likely
based on OECD TG 471)

Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and potentially Escherichia coli (e.g., WP2 uvrA).

Method: Plate incorporation or pre-incubation method.

Metabolic Activation: Performed with and without an exogenous metabolic activation system

(S9 mix).

Analysis: The number of revertant colonies was counted and compared to the solvent

control.
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Click to download full resolution via product page

Figure 1: Generalized workflow for a 90-day oral toxicity study.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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